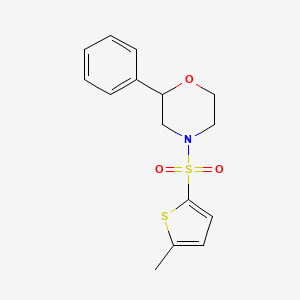

4-((5-Methylthiophen-2-yl)sulfonyl)-2-phenylmorpholine

Description

4-((5-Methylthiophen-2-yl)sulfonyl)-2-phenylmorpholine is a heterocyclic compound featuring a morpholine core substituted with a phenyl group at the 2-position and a sulfonyl-linked 5-methylthiophen-2-yl moiety at the 4-position. The morpholine ring contributes to solubility via hydrogen bonding, while the sulfonyl group enhances electronic stability. This compound is of interest in medicinal chemistry due to its balanced lipophilicity and polar surface area, making it a candidate for drug discovery .

Propriétés

IUPAC Name |

4-(5-methylthiophen-2-yl)sulfonyl-2-phenylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S2/c1-12-7-8-15(20-12)21(17,18)16-9-10-19-14(11-16)13-5-3-2-4-6-13/h2-8,14H,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPHOUOAXRKZBQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Methylthiophen-2-yl)sulfonyl)-2-phenylmorpholine typically involves the following steps:

Formation of the Methylthiophene Moiety: The methylthiophene moiety can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10).

Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

4-((5-Methylthiophen-2-yl)sulfonyl)-2-phenylmorpholine can undergo various types of chemical reactions, including:

Oxidation: The sulfur atom in the sulfonyl group can be further oxidized to form sulfone derivatives.

Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents, halogens, and sulfonating agents.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Applications De Recherche Scientifique

4-((5-Methylthiophen-2-yl)sulfonyl)-2-phenylmorpholine has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 4-((5-Methylthiophen-2-yl)sulfonyl)-2-phenylmorpholine involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity to biological targets . The morpholine ring can interact with various enzymes and receptors, modulating their activity .

Comparaison Avec Des Composés Similaires

4-(5-[(4-Methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinyl)morpholine (CAS 478247-34-6)

Structural Differences :

- Core Heterocycle : Pyrimidine ring vs. morpholine-thiophene system in the target compound.

- Substituents : A 4-methylphenylsulfonyl group attached to pyrimidine vs. 5-methylthiophen-2-ylsulfonyl in the target.

- Molecular Weight : 395.47 g/mol (C21H21N3O3S) compared to an estimated ~365 g/mol for the target compound (assuming C16H18N2O3S2).

Physicochemical Properties :

4-{5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl}morpholine

Structural Differences :

- Core Heterocycle : Thiazole ring vs. thiophene-morpholine in the target.

- Functional Groups : Sulfanyl (S–) group vs. sulfonyl (SO2) in the target.

- Substituents : 4-Chlorophenyl and 4-methoxyphenyl groups vs. phenyl and 5-methylthiophen-2-yl.

Physicochemical Properties :

4-[(4-Bromophenyl)sulfonyl]benzoic Acid Derivatives

Structural Differences :

- Core Structure : Benzoic acid backbone vs. morpholine-thiophene.

- Substituents : Bromophenylsulfonyl and carboxylic acid groups vs. methylthiophen-sulfonyl and phenyl.

Physicochemical Properties :

- The carboxylic acid group significantly increases water solubility (logS ~-2.5) compared to the target’s morpholine (logS ~-4.0).

2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole

Structural Differences :

- Core Heterocycle : Dual thiadiazole rings vs. thiophene-morpholine.

- Functional Groups : Multiple sulfanyl groups vs. a single sulfonyl.

Physicochemical Properties :

2-(Thiophen-2-yl)-2-(4-(trifluoromethyl)phenyl)acetic Acid

Structural Differences :

- Core Structure : Acetic acid derivative vs. morpholine-thiophene.

- Substituents : Trifluoromethylphenyl group vs. methylthiophen-sulfonyl.

Physicochemical Properties :

- The trifluoromethyl group enhances lipophilicity (logP ~3.7) and metabolic stability.

- Carboxylic acid enables salt formation, improving bioavailability compared to the neutral morpholine .

Activité Biologique

4-((5-Methylthiophen-2-yl)sulfonyl)-2-phenylmorpholine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a morpholine ring, a sulfonyl group, and a substituted thiophene. Its molecular formula is , and it features specific functional groups that may influence its biological activity.

The biological activity of 4-((5-Methylthiophen-2-yl)sulfonyl)-2-phenylmorpholine is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. The sulfonyl group plays a crucial role in modulating these interactions, potentially affecting several biochemical pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It might act as an antagonist or agonist at certain receptors, influencing signaling pathways related to inflammation, pain, and cell proliferation.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : Studies have shown that it may inhibit the growth of cancer cells by inducing apoptosis and preventing cell cycle progression.

- Anti-inflammatory Effects : The compound has been reported to reduce inflammatory markers in vitro, suggesting potential use in treating inflammatory diseases.

- Neuroprotective Effects : Preliminary data suggest it may protect neuronal cells from oxidative stress.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Reduction of cytokine levels | |

| Neuroprotective | Protection against oxidative stress |

Case Study 1: Anticancer Activity

In a study conducted on various cancer cell lines, 4-((5-Methylthiophen-2-yl)sulfonyl)-2-phenylmorpholine demonstrated significant cytotoxicity. The mechanism involved the activation of caspase pathways leading to apoptosis. The IC50 values ranged from 10 to 20 µM across different cell types.

Case Study 2: Anti-inflammatory Activity

Another research effort evaluated the compound's effects on inflammatory markers in a murine model of arthritis. Treatment with the compound resulted in a significant decrease in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.